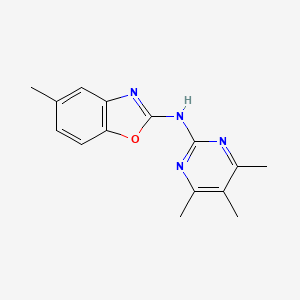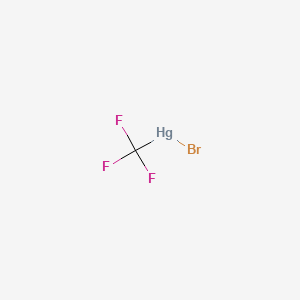
Menisperine
Descripción general
Descripción
Menisperine is an alkaloid compound found in various species of the Menispermaceae family, particularly in the genus Menispermum. This compound has been studied for its diverse pharmacological properties and potential therapeutic applications. This compound is known for its complex molecular structure and its presence in traditional medicine, where it has been used for its medicinal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of menispermine involves several steps, typically starting from simpler organic molecules. One common synthetic route includes the use of isoquinoline alkaloids as starting materials. The process involves multiple steps of chemical reactions, including condensation, cyclization, and reduction reactions, under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of menispermine is less common due to its complex structure and the availability of natural sources. when synthesized industrially, it involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as crystallization and chromatography to isolate menispermine from other by-products.
Análisis De Reacciones Químicas
Types of Reactions
Menisperine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in menispermine, altering its activity.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, potentially changing its biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of menispermine with different pharmacological profiles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex alkaloids.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties. It has shown promise in treating conditions such as cancer, Alzheimer’s disease, and rheumatoid arthritis.
Mecanismo De Acción
Menisperine exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes in the body, modulating their activity. For example, menispermine has been shown to inhibit certain enzymes involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anti-tumor effects. It may also interact with neurotransmitter receptors, contributing to its neuroprotective properties.
Comparación Con Compuestos Similares
Menisperine is unique among alkaloids due to its specific molecular structure and pharmacological profile. Similar compounds include:
Berberine: Another isoquinoline alkaloid with anti-inflammatory and anti-tumor properties.
Palmatine: Known for its antimicrobial and anti-inflammatory effects.
Jatrorrhizine: Exhibits anti-inflammatory and hepatoprotective activities.
Compared to these compounds, menispermine has a distinct mechanism of action and a broader range of potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINTCORIZHGFD-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


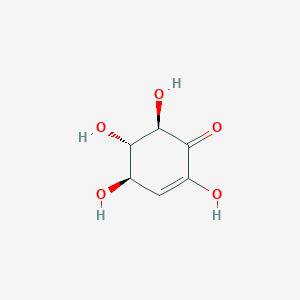

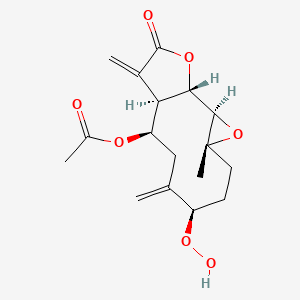

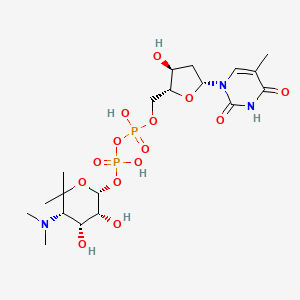
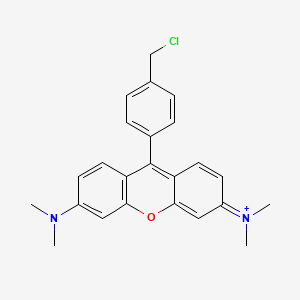
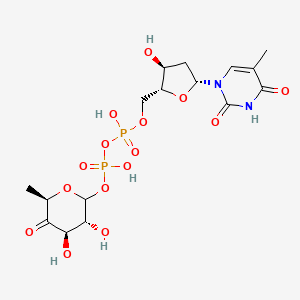
![(2r,4s)-2-[(r)-Benzylcarbamoyl-phenylacetyl-methyl]-5,5-dimethyl-thiazolidine-4-carboxylic acid](/img/structure/B1204080.png)



